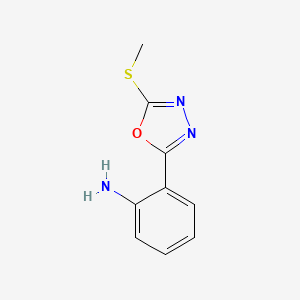

Salicylidene 2-aminopyridine

Übersicht

Beschreibung

Synthesis Analysis

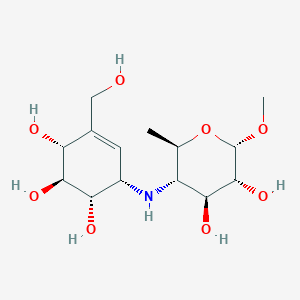

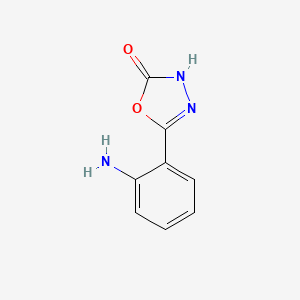

The synthesis of Salicylidene 2-aminopyridine derivatives involves the reaction of salicylaldehyde with 2-aminopyridine under specific conditions. The synthesis process is crucial for obtaining high purity and yield of the desired product. The structural diversity of these compounds can be further enhanced through co-crystallization with various solvents, leading to the formation of complex solid forms with distinct supramolecular structures (Montis & Hursthouse, 2012).

Molecular Structure Analysis

The molecular and crystal structures of Salicylidene 2-aminopyridine derivatives are characterized by X-ray crystallography, revealing details about bond distances, angles, and the overall geometry of the molecules. These structures are essential for understanding the thermochromic and photochromic properties of the compounds, as the molecular orientation and crystal packing influence their behavior (Hadjoudis, Moustakali-mavridis, & Xexakis, 1979).

Chemical Reactions and Properties

Salicylidene 2-aminopyridine derivatives undergo various chemical reactions, including hydrolysis in the presence of copper(II) ions, forming complex structures with metal ions, and exhibiting charge transfer interactions. These reactions not only demonstrate the reactive nature of these compounds but also their ability to form stable complexes with metals, which is valuable for designing functional materials (Dash, Dash, Mahapatra, & Patra, 1983).

Physical Properties Analysis

The physical properties of Salicylidene 2-aminopyridine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents. These properties are crucial for determining the compound's suitability for specific applications and for understanding its behavior in different environments.

Chemical Properties Analysis

The chemical properties, including thermochromism and photochromism, are among the most intriguing aspects of Salicylidene 2-aminopyridine derivatives. These properties are dependent on the molecular structure and the environment, with crystal structure and molecular orientation playing significant roles in the appearance of color changes upon temperature variation or ultraviolet irradiation (Hadjoudis, Moustakali-mavridis, & Xexakis, 1979).

Wissenschaftliche Forschungsanwendungen

Schiff base compounds, such as Salicylidene 2-aminopyridine, have numerous applications in various scientific fields . Here are some of the key areas:

-

Organic and Bioinorganic Chemistry

- Schiff bases are synthesized from the condensation of a primary amine with a carbonyl group .

- They are regarded as an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states .

- The presence of the azomethine group in the Schiff bases and its ability to coordinate to various metal ions is essential for these applications .

-

Analytical Chemistry

-

Medicinal Chemistry

-

Material Science

-

Drug Discovery

- 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules .

- Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

- 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

-

Photochromic Applications

- Salicylidene 2-aminopyridine has been found to exhibit photochromism when included in certain compounds .

- Deoxycholic acid, for example, forms a definite inclusion compound with non-photochromic N-salicylidene-2-aminopyridine .

- The guest Schiff base exhibited photochromism within the clathrate cavities .

- First-order rate constants for the thermal bleaching reaction of the photochrome were measured by reflectance spectrophotometry .

-

Drug Discovery

- 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules .

- Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

- 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

-

Pharmaceutical Applications

- Salicylidene 2-aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules .

- Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

- Salicylidene 2-aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

- The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

- Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

-

Environmental Applications

- Schiff base metal complexes derived from salicylidene-4-aminoantipyrine and its derivatives have been explored for their potential applications in confronting environmental pollution .

- These compounds have been synthesized from a variety of compounds such as aminothiazoles, amino acids, pyrazolone, 2-hydroxy-1-naphthalaniline, amino sugars, aromatic aldehydes, triazole ring, thiosemicarbazides, and isatin .

Safety And Hazards

Zukünftige Richtungen

Schiff bases like Salicylidene 2-Aminopyridine and their metal complexes have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry . Future research could focus on exploring these applications further, particularly in confronting challenges such as antimicrobial resistance and environmental pollution .

Eigenschaften

IUPAC Name |

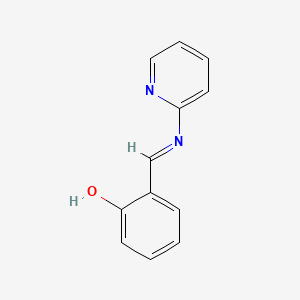

2-[(E)-pyridin-2-yliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOIUODXXXAPDU-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284542 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylidene 2-aminopyridine | |

CAS RN |

17543-97-4, 1823-47-8 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17543-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylidene 2-aminopyridene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Salicylidene-2-aminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.